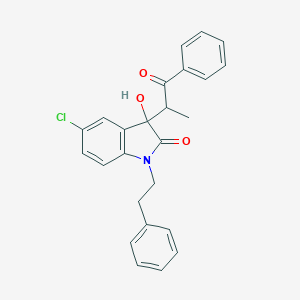
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole-based compounds. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases due to its ability to protect against oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its anticancer, anti-inflammatory, and antioxidant properties make it a promising candidate for drug development. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify specific targets for its anticancer and neuroprotective effects. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, it may be worthwhile to investigate its potential as a therapeutic agent for other diseases beyond cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2-phenylacetonitrile, which is reacted with ethyl chloroacetate to form 2-phenylacetoacetic acid ethyl ester. This intermediate is then condensed with 2-phenylethylamine to form 2-(2-phenylethyl)-3-oxobutanoic acid ethyl ester. The final step involves a cyclization reaction using thionyl chloride and sodium hydroxide to form the target compound.
Aplicaciones Científicas De Investigación
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the field of drug discovery and development. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C25H22ClNO3 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C25H22ClNO3/c1-17(23(28)19-10-6-3-7-11-19)25(30)21-16-20(26)12-13-22(21)27(24(25)29)15-14-18-8-4-2-5-9-18/h2-13,16-17,30H,14-15H2,1H3 |
Clave InChI |
WVJYHISCQIDKMU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)